molecular formula C10H18N2O B2695203 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine CAS No. 1495205-64-5

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine

Cat. No.: B2695203
CAS No.: 1495205-64-5
M. Wt: 182.267
InChI Key: SAEUPIMIRKHBCD-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine is a bicyclic amine derivative featuring a cyclopentane ring substituted with an amine group at position 1 and a pyrrolidine-1-carbonyl moiety at position 3. The pyrrolidine group confers conformational flexibility, while the cyclopentane backbone enhances steric stability.

Properties

IUPAC Name

(3-aminocyclopentyl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUPIMIRKHBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the cyclopentane ring. One common method involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst to form the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific proteins, while the cyclopentane ring provides structural stability. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key features of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine with analogs from published literature:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Notable Properties
This compound (Target) Cyclopentane Amine, Pyrrolidine carbonyl Not reported Not reported Flexible backbone, moderate polarity
(±)-5-(Pyrrolidine-1-carbonyl)cyclopent-1-enecarboxylic acid amide Cyclopentene Carboxylic acid amide, Pyrrolidine carbonyl 300.2 (ESI-MS) 51% Unsaturated ring, higher rigidity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridinyl, Cyclopropylamine 215.25 (HRMS) 17.9% Aromatic pyrazole, low solubility
rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride Cyclopentane Iodo-pyrazole, Amine hydrochloride 353.61 Not reported Bulky substituent, halogenated

Key Differences and Implications

Ring Saturation and Rigidity: The target compound’s saturated cyclopentane backbone enhances stability compared to the cyclopentene derivative , which may exhibit reactivity due to its double bond.

Functional Group Impact: The pyrrolidine-1-carbonyl group in the target compound and offers hydrogen-bond acceptors, contrasting with the pyridinyl and cyclopropyl groups in , which prioritize steric bulk and lipophilicity.

Synthetic Accessibility :

  • The cyclopentene derivative achieved a moderate yield (51%) via flash chromatography, while the pyrazole analog had a lower yield (17.9%), likely due to challenges in pyrazole functionalization under copper-catalyzed conditions.

Q & A

Basic: What are the recommended methods for synthesizing 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine in a laboratory setting?

Methodological Answer:
The synthesis typically involves a multi-step approach, including cyclization, coupling, or amidation reactions. For example:

  • Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carbonyl group of pyrrolidine-1-carboxylic acid for amide bond formation with cyclopentan-1-amine derivatives.
  • Catalytic Conditions : Optimize with bases like cesium carbonate and catalysts such as copper(I) bromide to enhance reaction efficiency, as seen in analogous cyclopropaneamine syntheses .
  • Purification : Employ column chromatography (e.g., using gradients of ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization may require iterative adjustments to solvent polarity and temperature .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
  • Storage : Store in a cool, dry, well-ventilated area, away from oxidizing agents and moisture. Keep containers tightly sealed to prevent degradation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .
  • Emergency Response : For inhalation or skin exposure, rinse thoroughly with water and seek immediate medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cyclopentane and pyrrolidine moieties. Compare chemical shifts with structurally similar compounds (e.g., 3-Cyclopropylpropan-1-amine derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. For example, HRMS (ESI) can confirm the molecular ion peak at m/z corresponding to C10H17N2OC_{10}H_{17}N_2O .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for amide C=O (~1650 cm1^{-1}) and N-H stretches (~3300 cm1 ^{-1}) .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) or Pd-based systems) to accelerate amide bond formation. For example, copper(I) bromide improved yields in analogous heterocyclic couplings .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility, while lower temperatures (~35°C) reduce side reactions .
  • Stoichiometric Adjustments : Use excess cyclopentan-1-amine (1.2–1.5 equiv) to drive the reaction to completion. Monitor progress via TLC or HPLC .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

  • Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental data. Tools like Gaussian or ADF are widely used .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals of the compound or its derivatives (e.g., hydrochloride salts) .
  • Isotopic Labeling : Use 15N^{15}N-labeled reagents to clarify nitrogen environments in complex spectra .

Advanced: How can computational chemistry be applied to predict the biological activity or binding affinity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on the amide group’s hydrogen-bonding potential .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent effects (e.g., cyclopentane ring size) with bioactivity data from analogues .
  • MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-protein complexes over time .

Advanced: What experimental approaches are suitable for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating the compound at 5°C/min increments under nitrogen .
  • pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–13) using UV-Vis spectroscopy to identify optimal storage conditions .

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